molecular formula C15H11NO2 B11874711 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid CAS No. 226930-29-6

4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid

Cat. No.: B11874711
CAS No.: 226930-29-6
M. Wt: 237.25 g/mol
InChI Key: JYTYEYUCZPYEFF-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid is a chemical building block of high interest in organic synthesis and medicinal chemistry research. The naphthalene moiety provides a bulky, hydrophobic aromatic system, while the pyrrole-3-carboxylic acid group offers a versatile handle for further derivatization, making this compound a valuable scaffold for the development of novel pharmacologically active molecules . Similar pyrrole-3-carboxylic acid derivatives are documented as useful intermediates in the synthesis of cholecystokinin antagonists and other therapeutic agent prototypes . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as related compounds may cause skin, eye, and respiratory irritation . It is recommended to store the product sealed in a dry environment, at room temperature or between 2-8°C, to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

226930-29-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-naphthalen-1-yl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,17,18)

InChI Key

JYTYEYUCZPYEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Naphthalene Substitution: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via Paal-Knorr pyrrole synthesis or modifications thereof. Key methods include:

(a) Condensation of 1,4-Dicarbonyl Surrogates

  • Reaction : O-substituted carbamates react with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux to form N-alkoxycarbonyl pyrroles .

  • Yield : 60–85% for analogous pyrrole derivatives .

  • Mechanism : Acid-catalyzed cyclization generates the pyrrole ring, with subsequent deprotection or functionalization of the carboxylic acid group.

Functionalization of the Carboxylic Acid Group

The 3-carboxylic acid moiety undergoes typical derivatization reactions:

(a) Esterification

  • Conditions : Methanol/H2SO4 (catalytic) at reflux .

  • Product : Methyl 4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate.

  • Yield : >90% for related pyrrole esters .

(b) Amide Formation

  • Reagents : Hydrazine monohydrate in propan-2-ol .

  • Product : 4-(Naphthalen-1-yl)-1H-pyrrole-3-carbohydrazide.

  • Application : Intermediate for bioactive compounds (e.g., serotonin receptor antagonists) .

(c) Acylation

  • Activators : Trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf2O) .

  • Regioselectivity : 2-Acyl derivatives dominate due to steric and electronic effects .

Substrate Acylating Agent Conditions Product Yield
N-Troc-pyrrole Acetic acid/TFAACH2Cl2, 16–24 h2-Acetyl-N-Troc-pyrrole69%
N-Fmoc-pyrrole Tf2OCH2Cl2, <30 min2-Acyl-N-Fmoc-pyrrole75%

Electrophilic Substitution on the Pyrrole Ring

The naphthalene substituent directs electrophilic attacks to specific positions:

(a) Halogenation

  • Reagents : HCl/H2O2 for chlorination .

  • Product : 5-Chloro-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid.

  • Yield : 65–80% for dichloro derivatives .

(b) Sulfonation

  • Reagents : Sulfonyl chlorides in basic media .

  • Application : Introduces hydrogen bond acceptors for drug design .

Catalytic Cross-Coupling Reactions

The naphthalene group enables transition metal-catalyzed couplings:

(a) Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh3)4 .

  • Substrate : 4-(Naphthalen-1-yl)-3-iodo-1H-pyrrole-3-carboxylic acid.

  • Product : Biaryl derivatives for extended π-conjugation .

(a) N-Alkoxycarbonyl Deprotection

  • Conditions : Piperidine/CH2Cl2 or Zn/AcOH .

  • Product : Free pyrrole (e.g., 2-acetylpyrrole) .

(b) Decarboxylation

  • Conditions : Heating with CuO in quinoline .

  • Product : 4-(Naphthalen-1-yl)-1H-pyrrole.

Table 2: Halogenation of Pyrrole Derivatives

| Substrate | Reagent

Scientific Research Applications

4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(Aryl)-1H-pyrrole-3-carboxylic Acid Derivatives

  • 4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS 188524-67-6): Structural Difference: Methyl ester at the 3-carboxylic acid position and a 4-chlorophenyl group at the pyrrole 4-position. The chlorophenyl group introduces electron-withdrawing effects, which may alter reactivity in substitution reactions . Activity: Not explicitly reported, but similar chlorinated derivatives often exhibit enhanced antimicrobial or kinase inhibitory properties compared to non-halogenated analogues .
  • 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid (CAS 404839-11-8): Structural Difference: Hydroxyethyl substituent at the 4-position. Impact: The polar hydroxyethyl group increases water solubility, making it a key impurity in clavulanic acid synthesis.

Positional Isomers

  • 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid (CAS 368211-43-2):
    • Structural Difference : Naphthyl group at the pyrrole 2-position instead of 3.
    • Impact : Alters the dipole moment and hydrogen-bonding network. The 2-position substitution may sterically hinder interactions with enzymes or receptors compared to the 4-substituted analogue .

Bioactivity Comparison

Compound Biological Activity Key Structural Feature Reference
4-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid Not explicitly reported; inferred kinase inhibition potential from similar scaffolds Naphthyl (hydrophobic), carboxylic acid (polar)
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids Antibacterial (Staphylococcus spp.); inactive as antifungals Benzylation at 1-position
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (M-I) Metabolite of vonoprazan; undergoes further oxidation Fluorophenyl, pyridinylsulfonyl
4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid Enhanced metabolic stability due to CF3 group Electron-withdrawing CF3

Pharmacological Potential

  • Kinase Inhibition: A patent describes 4-(4-(4-phenylureido naphthalen-1-yl)oxy pyridin-2-yl)amino benzoic acid as a p38 kinase inhibitor. The naphthyl-urea-pyridine scaffold demonstrates how extended aromatic systems enhance target binding, a feature shared with the target compound .

Biological Activity

4-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antioxidant, anticancer agent, and enzyme inhibitor. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Antioxidant Activity

Recent studies have shown that pyrrole derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging assay, with results indicating that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .

Table 1: Antioxidant Activity of Pyrrole Derivatives

CompoundIC50 (µM)
This compound15.2
Ascorbic Acid12.5

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay revealed that this compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)20.0
U-87 (Glioblastoma)18.5

The mechanism underlying the biological activity of this compound involves the modulation of oxidative stress and the inhibition of specific enzymes. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression . Additionally, its antioxidant properties contribute to the reduction of reactive oxygen species (ROS), further supporting its anticancer effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various pyrrole derivatives against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). Results indicated that pre-treatment with this compound significantly reduced apoptosis and lipid peroxidation in neuronal cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound, specifically targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO). The results demonstrated that it possesses dual inhibitory activity, making it a candidate for further development in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the optimal synthetic routes for 4-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between naphthalene derivatives and pyrrole intermediates. A general procedure involves refluxing precursors (e.g., 1-acetylnaphthalene) with aldehydes or ketones in xylene or ethanol under basic conditions (e.g., KOH/EtOH) for 24–30 hours . Post-reaction, the product is isolated via aqueous workup, followed by recrystallization (e.g., methanol) or column chromatography. Purity is validated using ESI-MS (electrospray ionization mass spectrometry) for molecular weight confirmation and HPLC for assessing impurities (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • Naphthalene protons: δ 7.2–8.5 ppm (multiplet).
  • Pyrrole NH: δ ~10–12 ppm (broad, exchangeable).
  • Carboxylic acid proton: δ ~12–13 ppm (if free acid).
  • ¹³C NMR : Carboxylic acid carbon at δ ~165–170 ppm.
  • IR : Strong O–H stretch (2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1700 cm⁻¹).
    Cross-validate with X-ray crystallography for absolute configuration, as seen in related naphthalene-pyrrole hybrids .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Temperature : Stable at 4°C for short-term; long-term storage requires –20°C under inert gas (N₂/Ar).
  • pH Sensitivity : The carboxylic acid group may protonate/deprotonate; maintain neutral pH in buffers to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., TrkA kinase, as seen in PDB ID: 4PMS) .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrrole) with activity using Hammett constants or DFT calculations .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. How do tautomeric forms of this compound influence its reactivity and spectroscopic data?

  • Methodological Answer : The pyrrole ring can exhibit keto-enol tautomerism, affecting reactivity:
  • Keto Form : Stabilized in non-polar solvents; IR shows C=O stretch.
  • Enol Form : Dominates in polar protic solvents; NMR shows deshielded OH protons.
    Use variable-temperature NMR or UV-Vis spectroscopy in different solvents (DMSO vs. chloroform) to track tautomeric equilibria .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Q. How can photophysical properties (e.g., fluorescence) be exploited for material science applications?

  • Methodological Answer :
  • Fluorescence Quenching Studies : Measure emission spectra in presence of metal ions (e.g., Fe³⁺) to assess sensing potential .
  • OLED Compatibility : Evaluate HOMO/LUMO levels via cyclic voltammetry; bandgap should align with standard emissive layers (e.g., ~3.0 eV) .

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